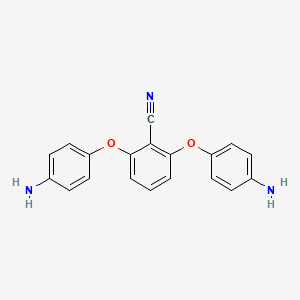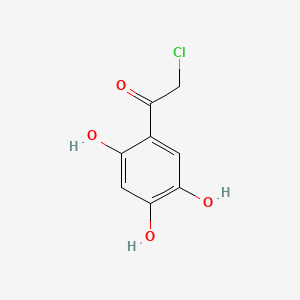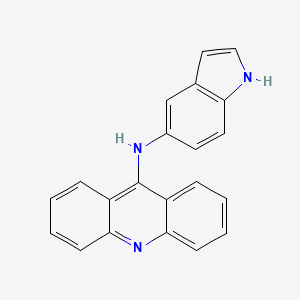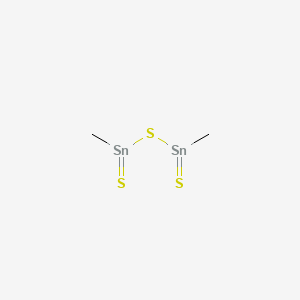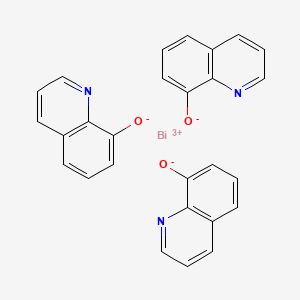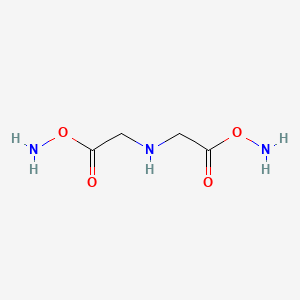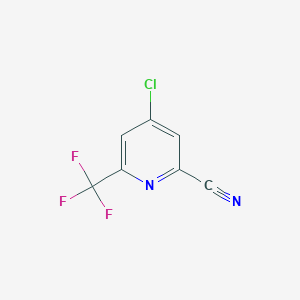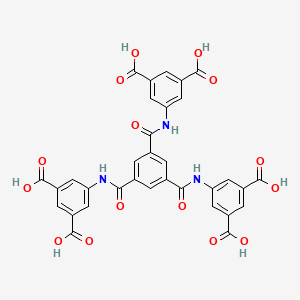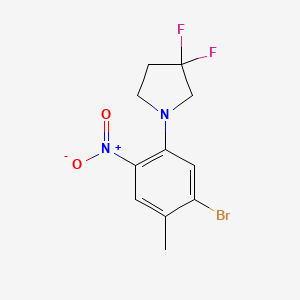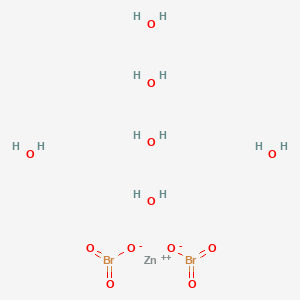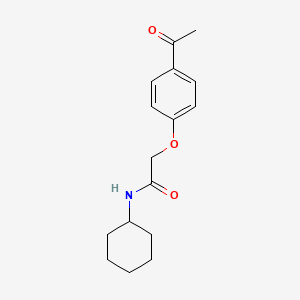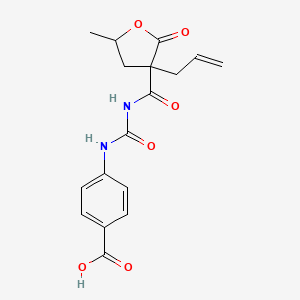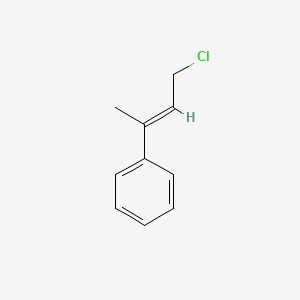
((E)-3-Chloro-1-methyl-propenyl)-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((E)-3-Chloro-1-methyl-propenyl)-benzene: is an organic compound characterized by the presence of a benzene ring substituted with a (E)-3-chloro-1-methyl-propenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((E)-3-Chloro-1-methyl-propenyl)-benzene typically involves the reaction of benzene with (E)-3-chloro-1-methyl-propenyl chloride under specific conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: ((E)-3-Chloro-1-methyl-propenyl)-benzene can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to its corresponding alcohol or alkane derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, H2 with Pd/C catalyst.
Substitution: NaOH in aqueous solution, NH3 in ethanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
Chemistry: ((E)-3-Chloro-1-methyl-propenyl)-benzene is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications.
Biology: In biological research, this compound can be used as a probe to study the effects of halogenated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways.
Medicine: The compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in the development of new drugs targeting specific diseases.
Industry: this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes.
Mécanisme D'action
The mechanism by which ((E)-3-Chloro-1-methyl-propenyl)-benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chlorine atom can participate in halogen bonding, influencing the activity of target molecules. Additionally, the propenyl group can undergo metabolic transformations, leading to the formation of active metabolites that further modulate biological pathways.
Comparaison Avec Des Composés Similaires
- ((E)-3-Bromo-1-methyl-propenyl)-benzene
- ((E)-3-Iodo-1-methyl-propenyl)-benzene
- ((E)-3-Fluoro-1-methyl-propenyl)-benzene
Comparison: While ((E)-3-Chloro-1-methyl-propenyl)-benzene shares structural similarities with its bromo, iodo, and fluoro analogs, it is unique in its reactivity and stability. The chlorine atom provides a balance between reactivity and stability, making it a versatile compound for various applications. In contrast, the bromo and iodo analogs may exhibit higher reactivity, while the fluoro analog may offer greater stability but lower reactivity.
Propriétés
Formule moléculaire |
C10H11Cl |
|---|---|
Poids moléculaire |
166.65 g/mol |
Nom IUPAC |
[(E)-4-chlorobut-2-en-2-yl]benzene |
InChI |
InChI=1S/C10H11Cl/c1-9(7-8-11)10-5-3-2-4-6-10/h2-7H,8H2,1H3/b9-7+ |
Clé InChI |
DRTWWVVORUNCJP-VQHVLOKHSA-N |
SMILES isomérique |
C/C(=C\CCl)/C1=CC=CC=C1 |
SMILES canonique |
CC(=CCCl)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B13730959.png)
